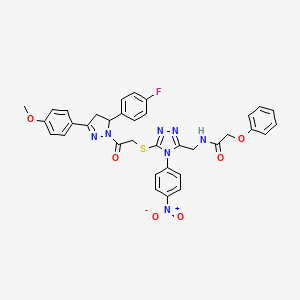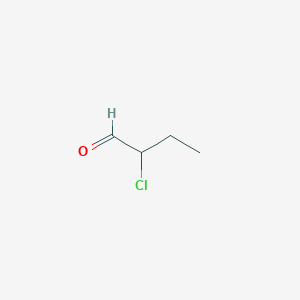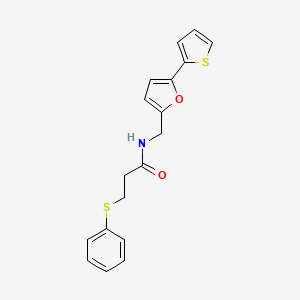![molecular formula C18H24N2O3S3 B2924512 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797308-44-1](/img/structure/B2924512.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is an organic compound that integrates various functional groups, making it a subject of interest in multiple scientific research fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone can be approached through multi-step organic synthesis. One of the feasible routes involves the initial preparation of benzo[d]thiazol-2-thiol, followed by its reaction with appropriate electrophiles to introduce the ethanone backbone and piperidine ring. The isobutylsulfonyl group is typically introduced in the final steps to ensure selective substitution.
Industrial Production Methods: Industrial synthesis of this compound would likely follow a streamlined version of the laboratory synthesis, incorporating optimized reaction conditions such as controlled temperature, pressure, and catalysts to enhance yield and purity. Automation and continuous flow processes might be employed for scalability.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms within the benzo[d]thiazole and isobutylsulfonyl groups, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the sulfone group could yield the corresponding sulfide, affecting the compound's overall reactivity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents for nucleophilic substitutions.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products include thiols or sulfides.
Substitution products vary depending on the reagents and positions involved.
科学研究应用
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is employed in various research areas due to its unique structure and properties.
Chemistry
: Used as a ligand in coordination chemistry, it can form complexes with metal ions.
Biology
: Potential use in studying enzyme inhibition, particularly enzymes involved in sulfur metabolism.
Medicine
: Investigated for its antimicrobial and anti-inflammatory activities, potentially serving as a lead compound for drug development.
Industry
: Utilized in materials science for creating novel polymers or as an additive to enhance the properties of existing materials.
作用机制
The mechanism by which 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone exerts its effects is complex and can vary depending on its application.
Molecular Targets
: The compound may target specific enzymes or receptors involved in biological pathways. In drug development, it might inhibit or modulate the activity of these targets.
Pathways Involved
: It can influence metabolic pathways that involve sulfur-containing compounds or interact with cellular components, altering their function.
相似化合物的比较
Compared to other compounds with similar structures, such as those containing benzo[d]thiazole or piperidine moieties, 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone stands out due to the presence of both these groups along with the isobutylsulfonyl group
Similar Compounds:
2-Mercaptobenzothiazole
1-(4-Sulfamoylphenyl)piperidine
4-Isobutylsulfonylbenzene
Each of these compounds shares some structural elements but lacks the full array of functional groups that confer the unique properties of this compound.
With its multifaceted applications and intricate chemical behavior, this compound continues to be a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S3/c1-13(2)12-26(22,23)14-7-9-20(10-8-14)17(21)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJUTLIGVRLIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2924429.png)
![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2924431.png)
![(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2924432.png)

![2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2924434.png)


![6-(4-methoxyphenyl)-3-methyl-N-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2924438.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2924440.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2924441.png)


![N-[1-(trimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B2924447.png)
![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
